molecular formula C21H22N2O3 B11641295 Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11641295
M. Wt: 350.4 g/mol
InChI Key: BPDRHCVGLQJXJN-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenylamino group, and a quinoline carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxyquinoline-3-carboxylic acid with 3-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-ethoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(3-chlorophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the 3-methylphenylamino group at the 4-position of the quinoline ring differentiates it from other similar compounds, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(3-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-25-16-9-10-19-17(12-16)20(18(13-22-19)21(24)26-5-2)23-15-8-6-7-14(3)11-15/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

BPDRHCVGLQJXJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C

Origin of Product

United States

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